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molecular formula C20H26S B8544566 Bis(4-tert-butylphenyl) sulfide CAS No. 52908-55-1

Bis(4-tert-butylphenyl) sulfide

Cat. No. B8544566
M. Wt: 298.5 g/mol
InChI Key: VTRSGJLHDKNOOM-UHFFFAOYSA-N
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Patent
US04460501

Procedure details

To a mixture of 12 g of bis-(4-t-butylphenyl)-sulfide, 100 mL of dry CH2Cl2 and 21 g of SnCl4 cooled in an ice bath for a period of 30 min., a solution of 9.27 g of α,α-dichloromethyl methyl ether in 50 mL of CH2CH2 was added dropwise. After addition was complete, a deep red mixture was obtained which was allowed to warm slowly to room temperature, stirred for 2 hours and then slowly poured into water. Extraction with CHCl3, followed by washing of the extracts successively with H2O, 5% NaHCO3, H2O and saturated NaCl solution, drying over (MgSO4), and evaporation of solvent gave a red oil which was chromatographed on silica gel. Elution by means of hexane-ethyl acetate (95/5) removed 4.6 g (37% of 2,7-di-t-butylthioxanthene after which there was obtained 4.65 g (37%) of the ketone which was recrystallized from hexane --CH2Cl2 as yellow crystals, m.p. 176°-178°, 'NMR (CDCl3) δ 1.35 (s, 18H, CH3), 7.5 (m, 4H, aryl), 8.75 (d, 2H, CHCCO). Anal. calculated for C21H24OS: C, 77.73; H, 7.46; S, 9.88. Found C, 77.83; H, 7.58; S, 9.75.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
9.27 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
37%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([S:11][C:12]2[CH:17]=[CH:16][C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:14][CH:13]=2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(Cl)Cl.Cl[Sn](Cl)(Cl)Cl.[CH3:30][O:31]C(Cl)Cl>O>[C:1]([C:5]1[CH:10]=[CH:9][C:8]2[S:11][C:12]3[C:13](=[CH:14][C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:16][CH:17]=3)[C:30](=[O:31])[C:7]=2[CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)SC1=CC=C(C=C1)C(C)(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Name
SnCl4
Quantity
21 g
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Step Two
Name
Quantity
9.27 g
Type
reactant
Smiles
COC(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath for a period of 30 min.
Duration
30 min
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
a deep red mixture was obtained which
EXTRACTION
Type
EXTRACTION
Details
Extraction with CHCl3
WASH
Type
WASH
Details
by washing of the extracts successively with H2O, 5% NaHCO3, H2O and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over (MgSO4), and evaporation of solvent
CUSTOM
Type
CUSTOM
Details
gave a red oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel
WASH
Type
WASH
Details
Elution by means of hexane-ethyl acetate (95/5)
CUSTOM
Type
CUSTOM
Details
removed 4.6 g (37% of 2,7-di-t-butylthioxanthene after which there

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=2C(C3=CC(=CC=C3SC2C=C1)C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.65 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 35.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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